NRC-2694
Overview
Description
NRC-2694 is a compound known for its role as an antagonist of the epidermal growth factor receptor. It exhibits anti-cancer and anti-proliferative properties. This compound is also utilized as a click chemistry reagent due to its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .
Industrial Production Methods: Industrial production of NRC-2694 involves large-scale organic synthesis techniques. The process typically includes:
Raw Material Preparation: Sourcing and preparation of high-purity starting materials.
Reaction Optimization: Scaling up the reaction conditions to ensure high yield and purity.
Purification: Utilizing techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: NRC-2694 undergoes various chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the alkyne group of this compound reacting with azide-containing molecules to form triazoles.
Substitution Reactions: this compound can participate in nucleophilic substitution reactions due to its functional groups.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions.
Azide Compounds: React with the alkyne group of this compound.
Solvents: Dimethyl sulfoxide (DMSO) is commonly used due to its ability to dissolve this compound.
Major Products:
Triazoles: Formed from CuAAC reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
NRC-2694 has a wide range of scientific research applications, including:
Mechanism of Action
NRC-2694 exerts its effects by inhibiting the epidermal growth factor receptor. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to anti-cancer effects. The compound targets the tyrosine kinase domain of the receptor, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
Cetuximab: Another epidermal growth factor receptor inhibitor used in cancer therapy.
Gefitinib: A tyrosine kinase inhibitor targeting the epidermal growth factor receptor.
Erlotinib: Similar to gefitinib, it inhibits the epidermal growth factor receptor tyrosine kinase.
Uniqueness of NRC-2694: this compound is unique due to its dual role as an epidermal growth factor receptor antagonist and a click chemistry reagent. This dual functionality allows it to be used in both biological research and chemical synthesis, making it a versatile compound in scientific research .
Properties
IUPAC Name |
N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-3-18-6-4-7-19(14-18)27-24-20-15-23(22(29-2)16-21(20)25-17-26-24)31-11-5-8-28-9-12-30-13-10-28/h1,4,6-7,14-17H,5,8-13H2,2H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKHQQZRHCECKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936446-61-6 | |
Record name | NRC-2694 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936446616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NRC-2694 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O898S9836V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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